molecular formula C15H14FN5OS3 B2626370 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 851132-70-2

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2626370
CAS No.: 851132-70-2
M. Wt: 395.49
InChI Key: JSUWHRYIGDHFIB-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The compound’s IUPAC name, This compound , is derived through systematic rules:

  • Parent structure : The 1,3,4-thiadiazole ring serves as the core, substituted at position 2 by an acetamide group.
  • Substituents :
    • 5-Ethylsulfanyl : A sulfur-linked ethyl group at position 5 of the thiadiazole.
    • 2-{[1-(4-Fluorophenyl)-1H-imidazol-2-yl]sulfanyl} : A sulfanylacetamide side chain attached to the thiadiazole, with a 4-fluorophenyl-substituted imidazole at position 2.

The molecular formula is C₁₆H₁₆FN₅OS₃ , with a molecular weight of 409.5 g/mol . The SMILES string CCSC1=NN=C(S1)NC(=O)CSC2=NC=CN2CC3=CC=C(C=C3)F encapsulates the connectivity of atoms, highlighting the ethylsulfanyl-thiadiazole (CCSC1=NN=C(S1)), acetamide linker (NC(=O)), and fluorophenyl-imidazole (CC3=CC=C(C=C3)F).

Table 1: Structural Components of the Compound

Component Description
1,3,4-Thiadiazole core Five-membered ring with two nitrogen and one sulfur atom
5-Ethylsulfanyl group –SCH₂CH₃ substituent at position 5
Acetamide linker –NH–C(=O)–CH₂– bridge to imidazole
4-Fluorophenyl-imidazole Imidazole ring with 4-fluorobenzyl substitution

Historical Development of Thiadiazole-Imidazole Hybrid Compounds

Thiadiazole-imidazole hybrids emerged in the early 2000s as multitarget agents. Early studies focused on thiadiazoles for antimicrobial activity, while imidazoles gained traction for their kinase inhibition and anticancer properties. The fusion of these rings aimed to synergize their bioactivities.

Key Milestones :

  • 2006 : First synthesis of thiadiazole-imidazole hybrids targeting α-glucosidase inhibitors.
  • 2010s : Expansion into anticancer research, with hybrids showing nanomolar IC₅₀ values against breast cancer cells.
  • 2020s : Integration of sulfanylacetamide linkers to enhance pharmacokinetic profiles, as seen in compounds like N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl] derivatives.

Table 2: Evolution of Thiadiazole-Imidazole Hybrids

Decade Focus Area Notable Advancements
2000s Antimicrobials Hybrids with MICs <10 µg/mL against S. aureus
2010s Anticancer Agents IC₅₀ values of 2–50 µM in MCF-7 cell lines
2020s Multitarget Drugs Dual α-glucosidase/cholinesterase inhibition

Recent work, such as Maqbool et al.’s 2024 study, demonstrated that imidazole-thiadiazole hybrids inhibit α-glucosidase (IC₅₀ = 1.4 µM) and acetylcholinesterase (IC₅₀ = 8.6 µM), outperforming standard drugs like acarbose. Molecular docking revealed binding affinities of −9.2 kcal/mol for enzyme active sites, validating their potential.

Significance of Sulfanylacetamide Moieties in Medicinal Chemistry

The sulfanylacetamide (–S–CH₂–C(=O)–NH–) group is pivotal in drug design due to:

  • Electrophilic Reactivity : The thioether sulfur participates in covalent bonding with cysteine residues in enzymes.
  • Hydrogen Bonding : The acetamide’s carbonyl and NH groups form interactions with targets like α-glucosidase.
  • Metabolic Stability : Sulfur atoms resist oxidative degradation, enhancing half-life.

Biological Impacts :

  • Enzyme Inhibition : In hybrids, sulfanylacetamide linkers improve inhibitory potency by 3–5 fold compared to non-sulfur analogs.
  • Antioxidant Activity : Thioether groups scavenge radicals, with FRAP assays showing 450–600 µM Fe²⁺/g activity.

Table 3: Role of Sulfanylacetamide in Hybrid Compounds

Property Effect Example Activity
Enzyme Binding Covalent interactions via sulfur α-Glucosidase IC₅₀ = 1.4 µM
Solubility Lipophilic balance (LogP = 2.1–3.5) Enhanced membrane permeability
Antioxidant Capacity Radical neutralization FRAP = 520 µM Fe²⁺/g

For instance, compound 5g in benzimidazole-thiadiazole hybrids exhibited 32 µg/mL MIC against P. aeruginosa, attributed to the sulfanylacetamide’s disruption of bacterial membranes. Similarly, derivatives with this moiety showed 90% viability reduction in MCF-7 cells at 50 µM.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5OS3/c1-2-23-15-20-19-13(25-15)18-12(22)9-24-14-17-7-8-21(14)11-5-3-10(16)4-6-11/h3-8H,2,9H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUWHRYIGDHFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced by reacting the thiadiazole intermediate with ethyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Imidazole Ring: The imidazole ring is synthesized by reacting an appropriate aldehyde with an amine and a nitrile under acidic conditions.

    Coupling of the Thiadiazole and Imidazole Rings: The final step involves coupling the thiadiazole and imidazole intermediates using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions to form a dihydroimidazole derivative.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst is commonly used.

    Substitution: Nucleophiles such as sodium methoxide or thiourea can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. Specifically, N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has shown promising results against various cancer cell lines. For instance:

  • In Vitro Studies : The compound exhibited significant inhibitory effects on breast cancer cell lines (e.g., MDA-MB-231) with an IC50 value lower than that of conventional chemotherapeutics like cisplatin .
  • Mechanism of Action : The anticancer effects are likely mediated through the induction of apoptosis and inhibition of cell proliferation, as observed in several studies involving thiadiazole derivatives .

Antimicrobial Activity

Thiadiazole compounds are well-known for their antimicrobial properties. This compound has demonstrated efficacy against various bacterial strains:

  • In Vitro Efficacy : The compound displayed notable antibacterial activity against Xanthomonas oryzae and Fusarium graminearum at concentrations as low as 100 μg/mL .
  • Comparative Analysis : Its antimicrobial effectiveness was found to surpass that of commercial bactericides like thiodiazolecopper, indicating its potential as a new antimicrobial agent .

Antiepileptic Properties

Research indicates that derivatives of the 1,3,4-thiadiazole scaffold can exhibit anticonvulsant activity:

  • Experimental Models : In animal models using the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests, compounds similar to this compound have shown protective effects against seizures .

Case Study 1: Anticancer Screening

A study conducted by Shamroukh et al. synthesized various 1,3,4-thiadiazole derivatives and evaluated their anticancer activities against different cell lines. Among these compounds, those featuring the thiadiazole structure exhibited higher cytotoxicity compared to traditional drugs like cisplatin .

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial activities of different thiadiazole derivatives against plant pathogens, this compound was highlighted for its superior performance against resistant strains of bacteria compared to existing treatments .

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and leading to antiproliferative effects in cancer cells.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Variations and Functional Groups
Compound Name Thiadiazole Substituent Imidazole/Aryl Substituent Key Functional Differences
Target Compound 5-(Ethylsulfanyl) 1-(4-Fluorophenyl)-1H-imidazole Balanced lipophilicity; fluorine enhances bioavailability
N-[5-[(4-Cyanophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(1H-indol-3-yl)acetamide () 5-(4-Cyanobenzylsulfanyl) 1H-Indol-3-yl Cyanophenyl increases polarity; indole may improve CNS penetration
N-(4-Fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide () 3-Methylsulfanyl-1,2,4-thiadiazole 4-Fluorophenyl 1,2,4-Thiadiazole isomer; altered electronic properties
N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () Oxadiazole instead of thiadiazole 1H-Indol-3-ylmethyl Oxadiazole offers higher metabolic stability

Key Observations :

  • Fluorine at the 4-position (target compound) enhances binding affinity compared to non-halogenated analogs (e.g., 4-methyl or 4-methoxy derivatives) .

Key Insights :

  • Enzyme inhibition efficacy in thiadiazole derivatives correlates with electron-withdrawing substituents (e.g., fluorine, cyanophenyl) .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The target compound’s logP (~3.7) is comparable to analogs with 4-fluorophenyl or indole groups, favoring membrane permeability .
  • Solubility : Sulfanyl and acetamide groups improve aqueous solubility relative to purely aromatic derivatives (e.g., ’s trifluoromethyl analog) .
  • Metabolic Stability : Ethylsulfanyl and fluorophenyl groups may slow oxidative metabolism compared to methylsulfanyl or nitro-substituted compounds .

Biological Activity

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex compound that integrates various functional groups, notably the thiadiazole and imidazole moieties. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications. The presence of sulfur-containing groups enhances its chemical reactivity and biological properties, making it an attractive subject for pharmaceutical research.

Synthesis

The synthesis of this compound typically involves several multi-step processes. These include the formation of the thiadiazole ring and subsequent functionalization to introduce the imidazole and acetamide groups. The specific reaction pathways and conditions are crucial for obtaining high yields and purity of the final product.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural components. Compounds containing the 1,3,4-thiadiazole scaffold are known for a broad spectrum of biological activities including:

  • Antimicrobial : Exhibiting efficacy against various bacterial and fungal strains.
  • Anticancer : Demonstrating cytotoxic effects on multiple cancer cell lines.
  • Anti-inflammatory : Reducing inflammation in animal models.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces inflammatory markers in vivo

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole show significant antimicrobial properties. In vitro studies have established minimum inhibitory concentrations (MIC) against various pathogens. For instance, a related thiadiazole compound exhibited an MIC of 32.6 μg/mL against Staphylococcus aureus, outperforming conventional antibiotics like itraconazole .

Anticancer Properties

In studies assessing anticancer activity, this compound demonstrated promising results:

  • Cytotoxicity Assays : The compound was tested against human cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). Results indicated IC50 values ranging from 8 µM to 19.5 µM .

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with specific molecular targets within cells:

  • Enzyme Inhibition : Initial findings indicate that the compound could bind to enzymes involved in critical cellular pathways, potentially inhibiting their activity and altering cellular signaling .

Case Studies

Several case studies have highlighted the therapeutic potential of thiadiazole derivatives:

  • Case Study 1 : A derivative similar in structure showed significant anticancer effects in a study involving human leukemia cells (HL-60), with IC50 values indicating strong cytotoxic activity compared to standard treatments like doxorubicin .
  • Case Study 2 : Another study focused on the anti-inflammatory properties demonstrated that compounds with similar scaffolds reduced edema in animal models significantly when compared to control groups .

Q & A

Q. Key Considerations :

  • Use anhydrous conditions to avoid hydrolysis.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).

Advanced: How can computational modeling optimize the synthesis of this compound?

Answer:
Density Functional Theory (DFT) calculations and molecular docking can predict:

  • Reactivity : Identify electron-deficient sites on the thiadiazole and imidazole moieties for targeted substitutions .
  • Transition states : Optimize reaction pathways (e.g., SN2 mechanisms) to reduce energy barriers.
  • Byproduct analysis : Simulate side reactions (e.g., over-alkylation) to adjust stoichiometry .

Q. Example Workflow :

Use Gaussian 16 for DFT calculations (B3LYP/6-31G* basis set).

Validate with experimental NMR shifts (δ values ±0.2 ppm).

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR :
    • ¹H NMR : Confirm substitution patterns (e.g., singlet for thiadiazole-CH₂ at δ 3.8–4.2 ppm, aromatic protons for 4-fluorophenyl at δ 7.2–7.6 ppm) .
    • ¹³C NMR : Identify carbonyl (C=O, ~168–170 ppm) and sulfur-bearing carbons (thiadiazole C-S, ~120–130 ppm).
  • FT-IR : Detect C=O (1650–1680 cm⁻¹) and C-S (650–750 cm⁻¹) stretches .
  • HRMS : Verify molecular ion ([M+H]⁺) with <3 ppm error.

Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Answer:
SHELXL -based refinement (via Olex2 ) is used to:

  • Determine bond lengths/angles (e.g., S-C distances in thiadiazole: ~1.68–1.72 Å) .
  • Identify non-covalent interactions (e.g., π-π stacking between fluorophenyl and imidazole rings) .
  • Resolve polymorphism : Compare unit cell parameters (e.g., monoclinic vs. orthorhombic systems) to assess batch consistency .

Q. Data Collection Tips :

  • Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals.
  • Refine with R-factor < 0.05 for high confidence .

Basic: What bioactivity assays are relevant for evaluating this compound?

Answer:

  • Enzyme inhibition : Test against COX-1/COX-2 (IC₅₀ via ELISA) due to structural similarity to diarylimidazole inhibitors .
  • Antimicrobial activity : Use microdilution assays (MIC against S. aureus, E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Q. Example Finding :

  • Ethylsulfanyl groups enhance membrane permeability but reduce COX-2 selectivity vs. methylsulfonyl .

Basic: What purification strategies are effective for this compound?

Answer:

  • Recrystallization : Use ethanol/water (8:2) for high-purity crystals (mp 180–185°C) .
  • Column Chromatography : Silica gel (200–300 mesh), eluent: ethyl acetate/hexane (1:1) .
  • HPLC : C18 column, isocratic 60% acetonitrile/water (0.1% TFA), retention time ~12 min .

Q. Purity Validation :

  • ≥95% by HPLC (UV 254 nm).
  • Elemental analysis (C, H, N) within ±0.3% of theoretical values .

Advanced: How can in silico ADMET profiling guide further research on this compound?

Answer:

  • SwissADME : Predict logP (~2.8), GI absorption (high), and BBB permeability (low) .
  • ProTox-II : Assess hepatotoxicity (e.g., CYP3A4 inhibition risk) .
  • Molecular Docking : Target kinases (e.g., EGFR) using AutoDock Vina (binding energy < -7.0 kcal/mol) .

Q. Key Insight :

  • The fluorophenyl group reduces metabolic degradation but may increase hERG channel binding (cardiotoxicity risk) .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Light Sensitivity : Store in amber vials at -20°C (degradation <5% over 6 months).
  • Moisture : Use desiccants (silica gel) to prevent hydrolysis of acetamide .
  • Long-term Stability : Monitor via HPLC every 3 months; discard if purity drops below 90% .

Advanced: How can crystallographic data inform formulation development?

Answer:

  • Polymorph Screening : Identify stable forms (e.g., Form I vs. Form II) via PXRD to optimize solubility .
  • Co-crystallization : Co-formulate with succinic acid to enhance bioavailability (hydrogen bonding with thiadiazole NH) .
  • Hygroscopicity : Analyze crystal packing (e.g., voids) to predict moisture uptake .

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